molecular formula C13H15NO3 B8282598 Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate

Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate

Cat. No. B8282598
M. Wt: 233.26 g/mol
InChI Key: DXGNVMJGUYIZOL-UHFFFAOYSA-N
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Patent
US08722662B2

Procedure details

To a solution of ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (4.3 g) in methanol (30 mL) was added 8 N aqueous sodium hydroxide solution (6.9 mL) at room temperature, and the mixture was heated to 50° C., and stirred overnight. The reaction mixture was allowed to cool to room temperature, and neutralized with 6 N aqueous hydrochloric acid solution (3 mL), and the solvent was evaporated under reduced pressure. The resultant crystals were recrystallized from ethanol to give the title compound (2.58 g).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:17]=[CH:16][CH:15]=[CH:14][C:8]=1[C:9]([O:11]CC)=[O:10].[OH-].[Na+].Cl>CO>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:17]=[CH:16][CH:15]=[CH:14][C:8]=1[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
O=C1N(CCC1)C1=C(C(=O)OCC)C=CC=C1
Name
Quantity
6.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant crystals were recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1N(CCC1)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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